![molecular formula C14H14O2 B14709678 4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one CAS No. 24350-15-0](/img/structure/B14709678.png)
4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one is a heterocyclic compound that belongs to the class of naphthopyrans This compound features a fused ring system consisting of a naphthalene ring and a pyran ring, with a methyl group attached at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances efficiency and reduces reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve yield and purity while minimizing waste and energy consumption. Specific details on industrial production methods are less commonly documented in open literature.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce tetrahydronaphthols.
Applications De Recherche Scientifique
4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in organic synthesis and biological activities.
2H-Pyran-2-one, tetrahydro-4-methyl-: Another pyran derivative with similar structural features.
Atractylone: A naphthofuran derivative with biological activities.
Uniqueness
4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one is unique due to its specific fused ring system and the presence of a methyl group at the 4th position
Propriétés
Numéro CAS |
24350-15-0 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-methyl-7,8,9,10-tetrahydrobenzo[h]chromen-2-one |
InChI |
InChI=1S/C14H14O2/c1-9-8-13(15)16-14-11(9)7-6-10-4-2-3-5-12(10)14/h6-8H,2-5H2,1H3 |
Clé InChI |
SGAYTVHPGBKIGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC3=C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


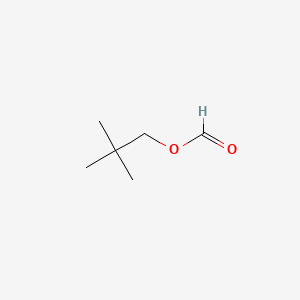
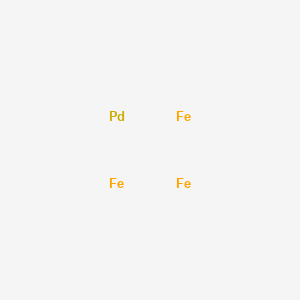

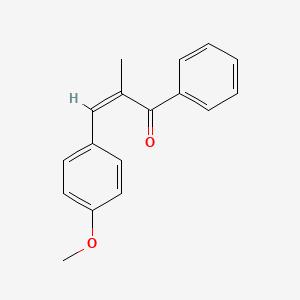
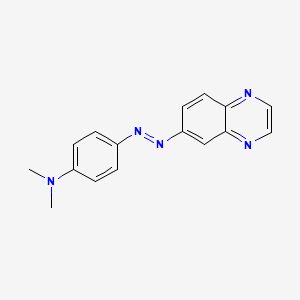
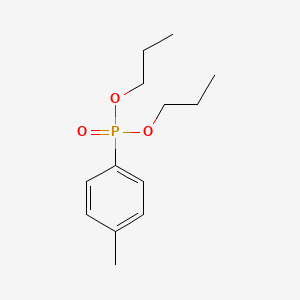

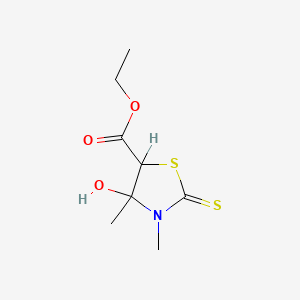
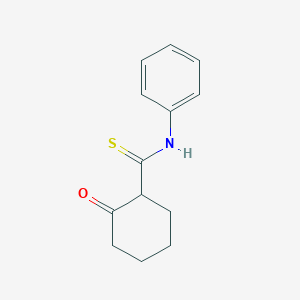
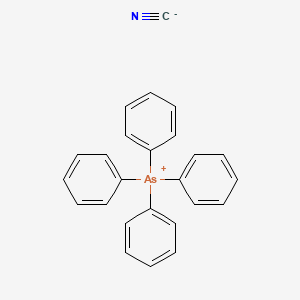

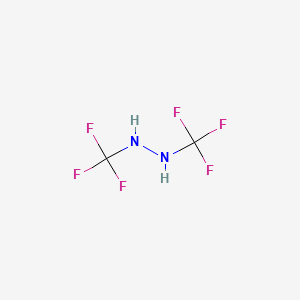
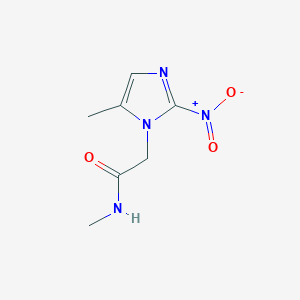
![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
